molecular formula C9H12O5 B076699 6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI) CAS No. 14087-25-3

6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)

Cat. No. B076699
CAS RN: 14087-25-3
M. Wt: 200.19 g/mol
InChI Key: PHNFXFOXZXFGGU-OJOKCITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) is a cyclic organic compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as D-ribose and is commonly used as a starting material for the synthesis of nucleosides, nucleotides, and other biologically active compounds.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI).

Mechanism Of Action

The mechanism of action of 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) is not fully understood. However, it is believed that this compound acts as a precursor for the synthesis of nucleotides, which are essential for DNA and RNA synthesis. It is also believed to have antioxidant properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) has been shown to have several biochemical and physiological effects. It is an essential component in the synthesis of nucleotides, which are necessary for DNA and RNA synthesis. It has also been shown to have antioxidant properties, which may protect against oxidative stress and cellular damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) in lab experiments is its availability and ease of synthesis. This compound is relatively easy to synthesize and is readily available from commercial sources. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI). One area of interest is the potential therapeutic applications of this compound in the treatment of various diseases such as cancer and viral infections. Another area of interest is the development of new synthetic methods for the production of this compound and its derivatives. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Conclusion
In conclusion, 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) is a cyclic organic compound that has potential applications in various fields of scientific research. Its ease of synthesis and availability make it an attractive starting material for the synthesis of nucleotides and other biologically active compounds. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) can be achieved through several methods. One of the most common methods is the hydrolysis of 1,3,5-tri-O-acetyl-D-ribofuranose using a strong acid such as hydrochloric acid. The resulting product is then purified by column chromatography to obtain the desired compound. Another method involves the reduction of 1,2-O-isopropylidene-D-ribose using sodium borohydride, followed by the acetylation of the resulting compound with acetic anhydride.

Scientific Research Applications

6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI) has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications is in the field of nucleotide synthesis. D-ribose, the starting material for the synthesis of nucleotides, is synthesized from 6-Oxabicyclo[3.1.0]hexane-2,4-diol, diacetate, (1R,2S,4R,5S)-rel-(9CI). This compound is also used in the synthesis of other biologically active compounds such as antiviral and anticancer agents.

properties

CAS RN

14087-25-3

Product Name

6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

[(1S,2R,4S,5R)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate

InChI

InChI=1S/C9H12O5/c1-4(10)12-6-3-7(13-5(2)11)9-8(6)14-9/h6-9H,3H2,1-2H3/t6-,7+,8+,9-

InChI Key

PHNFXFOXZXFGGU-OJOKCITNSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]([C@@H]2[C@H]1O2)OC(=O)C

SMILES

CC(=O)OC1CC(C2C1O2)OC(=O)C

Canonical SMILES

CC(=O)OC1CC(C2C1O2)OC(=O)C

synonyms

6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)

Origin of Product

United States

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